molecular formula C21H19N3O4 B2970382 4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid CAS No. 1808370-55-9

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid

Cat. No.: B2970382
CAS No.: 1808370-55-9
M. Wt: 377.4
InChI Key: FWAGZDAQNDPKKX-UHFFFAOYSA-N
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Description

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid is a synthetic organic compound characterized by a benzoic acid backbone linked via an amide bond to a cyano-substituted propenamido group. The propenamido moiety is further substituted with a 4-(morpholin-4-yl)phenyl group. The molecular formula is C₂₁H₁₈N₃O₄ (calculated molecular weight: 376.39 g/mol).

Properties

IUPAC Name

4-[[2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c22-14-17(20(25)23-18-5-3-16(4-6-18)21(26)27)13-15-1-7-19(8-2-15)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGZDAQNDPKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(morpholin-4-yl)benzaldehyde with cyanoacetic acid under basic conditions to form the intermediate 2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. This intermediate is then reacted with 4-aminobenzoic acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and morpholine ring are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Target Compound and Analogs

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Applications/Findings
4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid (Target) Morpholin-4-yl 376.39 Hypothesized use in DSSCs or organic electronics (inferred from analogs)
4-[2-Cyano-3-(4-ethoxyphenyl)prop-2-enamido]benzoic acid Ethoxy 336.35 Building block for organic synthesis
(Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid Dimethylamino ~260 (estimated) DSSC dye with PCE = 3.17%
4-[[2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoyl]amino]benzoic acid Diphenylamino ~449 (estimated) DSSC dye with PCE = 3.30%

Substituent Effects on Electronic Properties

  • Morpholin-4-yl group: The morpholine ring provides moderate electron-donating capacity through its nitrogen lone pair, enhancing intramolecular charge transfer (ICT) in the cyanoacrylamide framework. Its polarity may improve solubility in aqueous or polar organic solvents compared to bulkier substituents.
  • However, its smaller size may lower steric hindrance, favoring crystallinity in solid-state applications .
  • Amino groups (dimethylamino, diphenylamino): These are stronger electron donors, as seen in DSSC dyes. The diphenylamino group in offers enhanced conjugation and ICT, achieving a power conversion efficiency (PCE) of 3.30% . The morpholine analog’s performance in DSSCs remains untested but is theorized to fall between dimethylamino and diphenylamino derivatives due to intermediate electron-donating strength.

Molecular Weight and Solubility

  • Higher molecular weight in the diphenylamino analog (~449 g/mol) may reduce solubility in common solvents compared to the morpholine derivative (376.39 g/mol). The ethoxy analog (336.35 g/mol) is the lightest but lacks strong electron-donating capacity .
  • Morpholine’s polarity could enhance solubility in methanol or DMSO, advantageous for solution-processed device fabrication.

Biological Activity

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, biological effects, and potential clinical implications.

The compound's molecular formula is C23H25N3O2C_{23}H_{25}N_{3}O_{2}, with a molar mass of 375.46 g/mol. Its structure features a benzoic acid core with cyano and morpholine substituents, which contribute to its biological activity.

Research indicates that the compound may influence several biological pathways:

  • Protein Degradation Systems : Studies have shown that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular protein homeostasis . The activation of these pathways suggests potential applications in treating age-related diseases and cancers.
  • Enzyme Inhibition : Similar compounds have been evaluated for their inhibitory effects on enzymes such as 5-alpha-reductase, which is involved in steroid metabolism. In vitro studies demonstrated significant inhibition at concentrations as low as 10 µM .

Anticancer Activity

The compound has shown promise in anticancer research:

  • Cell Viability Assays : In studies involving various cancer cell lines, including Hep-G2 and A2058, the compound exhibited low cytotoxicity while enhancing proteasomal and lysosomal activities, indicating a selective targeting mechanism that spares normal cells .

Antioxidant Properties

Benzoic acid derivatives are known for their antioxidant capabilities. The compound's structural features may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Proteasome ActivationEnhanced activity in cell assays
5-alpha-reductase InhibitionSignificant inhibition at 10 µM
CytotoxicityLow cytotoxicity in cancer cell lines
Antioxidant ActivityPotential free radical scavengingGeneral Knowledge

Case Studies

  • Study on Protein Degradation : A study demonstrated that benzoic acid derivatives could significantly activate cathepsins B and L in human fibroblasts, suggesting a role in enhancing proteostasis . The findings support the idea that these compounds could be developed into therapeutic agents targeting protein misfolding diseases.
  • Inhibition of 5-alpha-reductase : Another investigation into structurally similar compounds revealed potent inhibitory effects on human type 2 isozyme of 5-alpha-reductase, with an IC50 value of 0.82 µM for one derivative . This highlights the therapeutic potential for conditions like benign prostatic hyperplasia and androgenetic alopecia.

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